molecular formula C17H26ClN3O3S B8363889 tert-Butyl 4-(2-((6-chloro-2-(methylthio)pyrimidin-4-yl)oxy)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-((6-chloro-2-(methylthio)pyrimidin-4-yl)oxy)ethyl)piperidine-1-carboxylate

Cat. No. B8363889
M. Wt: 387.9 g/mol
InChI Key: CIFJXVJIPYOXEI-UHFFFAOYSA-N
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Patent
US07704996B2

Procedure details

NaH (6.4 mmol) is added to a solution of 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester (5.3 mmol) in THF (10 mL) at 0° C. After stirring at room temperature for 30 min, a solution of 4,6-dichloro-2-methylsulfanyl-pyrimidine (5.3 mmol) in THF (10 mL) is added dropwise to the reaction mixture. The reaction mixture is stirred at room temperature for 12 h and quenched by H2O. The mixture is extracted with AcOEt. The organic layer is washed with H2O, dried over MgSO4 and evaporated in vacuo to give a crude 4-[2-(6-chloro-2-methylsulfanylpyrimidin-4-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester.
Name
Quantity
6.4 mmol
Type
reactant
Reaction Step One
Quantity
5.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][CH2:17][OH:18])[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[Cl:19][C:20]1[CH:25]=[C:24](Cl)[N:23]=[C:22]([S:27][CH3:28])[N:21]=1>C1COCC1>[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][CH2:17][O:18][C:24]2[CH:25]=[C:20]([Cl:19])[N:21]=[C:22]([S:27][CH3:28])[N:23]=2)[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
6.4 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.3 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.3 mmol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched by H2O
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with AcOEt
WASH
Type
WASH
Details
The organic layer is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCOC1=NC(=NC(=C1)Cl)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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